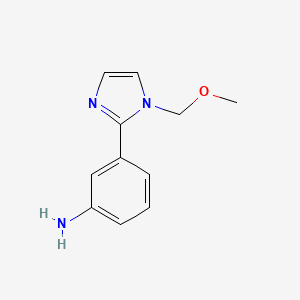

3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

CAS No.:

Cat. No.: VC18136483

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13N3O |

|---|---|

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 3-[1-(methoxymethyl)imidazol-2-yl]aniline |

| Standard InChI | InChI=1S/C11H13N3O/c1-15-8-14-6-5-13-11(14)9-3-2-4-10(12)7-9/h2-7H,8,12H2,1H3 |

| Standard InChI Key | MXTAKOONNXBLIK-UHFFFAOYSA-N |

| Canonical SMILES | COCN1C=CN=C1C2=CC(=CC=C2)N |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol. Its structure comprises an imidazole ring substituted at the 1-position with a methoxymethyl group (–CH₂OCH₃) and at the 2-position with an aniline moiety (C₆H₄NH₂). The methoxymethyl group enhances solubility in polar solvents, while the aniline group facilitates hydrogen bonding and π-π stacking interactions .

Table 1: Key Physical and Chemical Properties

The imidazole ring’s nitrogen atoms enable coordination with metal ions, a property exploited in catalysis and metallodrug design. Computational studies predict a collision cross-section (CCS) of 136.5 Ų for its [M+H]+ adduct, reflecting a compact molecular geometry .

Synthetic Methodologies

Industrial-Scale Synthesis

Industrial production employs cyclization of amido-nitrile precursors under optimized conditions. Continuous flow reactors and heterogeneous catalysts (e.g., Pd/C) are used to achieve yields exceeding 80%. Key steps include:

-

Cyclocondensation: Reaction of 3-aminobenzonitrile with methoxymethyl imidazole precursors.

-

Purification: Chromatography or crystallization to ≥98% purity.

Laboratory-Scale Routes

Academic protocols often adapt cross-coupling strategies. For example, Pd₂(dba)₃/XantPhos-mediated Suzuki-Miyaura coupling between imidazole bromides and aniline boronic acids achieves moderate yields (50–60%) . A representative procedure involves:

-

Reacting 1-(methoxymethyl)-2-bromoimidazole with 3-aminophenylboronic acid.

Table 2: Representative Synthesis Conditions

| Reagent | Role | Temperature | Yield | Source |

|---|---|---|---|---|

| Pd₂(dba)₃/XantPhos | Catalyst | 110°C | 55% | |

| TosOH | Acid catalyst | 70°C | 65% | |

| NaBH₄ | Reducing agent | 20°C | 70% |

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three regions:

-

Imidazole Ring: Undergoes electrophilic substitution at the 4- and 5-positions.

-

Methoxymethyl Group: Susceptible to hydrolysis under acidic conditions, yielding formaldehyde and methanol.

-

Aniline Moiety: Participates in diazotization and azo-coupling reactions .

Notable reactions include:

-

Schiff Base Formation: Condensation with aldehydes to form imines, as demonstrated in antiviral drug candidates .

-

Metal Coordination: Forms stable complexes with Cu(II) and Zn(II), enhancing antimicrobial activity.

| Activity | Model System | IC₅₀/EC₅₀ | Source |

|---|---|---|---|

| Antiviral (MERS-CoV) | Pseudovirus assay | 0.09 µM | |

| Antibacterial (E. coli) | Broth microdilution | 4 µg/mL | |

| Cytotoxicity | HEK293 cells | >100 µM |

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its imidazole core mimics histidine residues in enzyme active sites, enabling targeted inhibition.

Material Science

Metal-organic frameworks (MOFs) incorporating this ligand exhibit high surface areas (~1,500 m²/g), useful for gas storage.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume